
3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid is an organic compound with the molecular formula C15H14FNO3 . It belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid consists of a benzene ring conjugated to a propanoic acid, with a fluorine atom and a phenoxy group attached to the benzene ring . The average mass of the molecule is 275.275 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of ®-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID, a similar compound, have been reported. It has a melting point of 245-247 °C, a predicted boiling point of 308.8±32.0 °C, and a predicted density of 1.289±0.06 g/cm3 . The storage temperature is room temperature in a dark place under an inert atmosphere .Applications De Recherche Scientifique
Renewable Building Blocks for Polymer Synthesis
Research indicates that compounds structurally related to 3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid, such as phloretic acid derivatives, can be used as renewable building blocks for creating bio-based polymers. Phloretic acid, a naturally occurring phenolic compound, has been utilized to enhance the reactivity of molecules towards benzoxazine ring formation, offering an eco-friendly alternative to traditional phenol-based polymers with applications in various materials science fields (Acerina Trejo-Machin et al., 2017).
Antimicrobial Activity
Derivatives of beta-amino acids containing fluorophenyl moieties have shown significant antimicrobial activities. These compounds, after undergoing various synthetic modifications, demonstrated promising results against bacteria such as Staphylococcus aureus and fungi like Candida tenuis, highlighting their potential in developing new antibacterial and antifungal agents (Kristina Mickevičienė et al., 2015).
Structural and Vibrational Analysis
Detailed theoretical and experimental analyses of compounds similar to 3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid provide insights into their structural and electronic properties. Such studies help in understanding the vibrational modes and electronic structures, which are crucial for designing molecules with specific optical and electronic properties (L. Pallavi & J. Tonannavar, 2020).
Novel Biolabels
The synthesis of fluorescent Schiff-base aluminium complexes, starting from compounds structurally related to 3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid, demonstrates their potential as novel biolabels. These complexes can be attached to proteins, offering new avenues for studying protein dynamics and interactions in biological research (M. Briggs et al., 2002).
Safety and Hazards
The safety and hazards of ®-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID, a similar compound, have been reported. It has been classified under GHS07, with hazard statements H315-H319-H227 . Precautionary measures include avoiding contact with skin and eyes, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c16-12-7-6-10(13(17)9-15(18)19)8-14(12)20-11-4-2-1-3-5-11/h1-8,13H,9,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROFHNFFYQDGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(CC(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-fluoro-3-phenoxyphenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2860383.png)
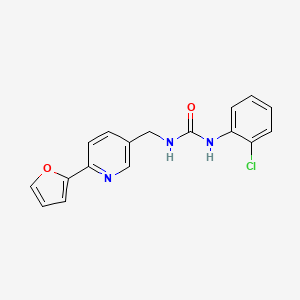

![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2860389.png)
![3-(Dimethylamino)-1-{3-[2-(4-tertbutoxycarbonylpiperazin-1-yl)ethoxy]phenyl}-prop-2-ene-1-one cis/trans isomers](/img/structure/B2860390.png)
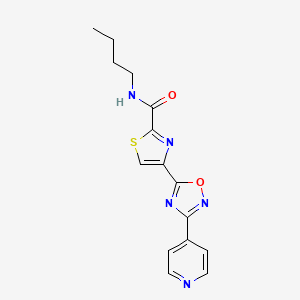
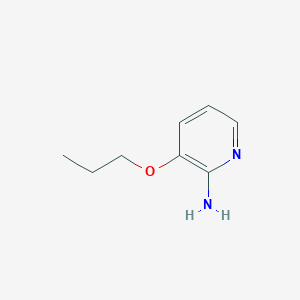
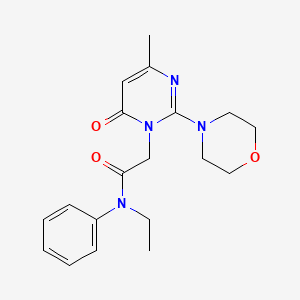
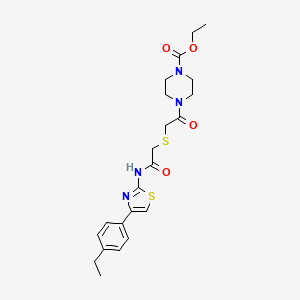
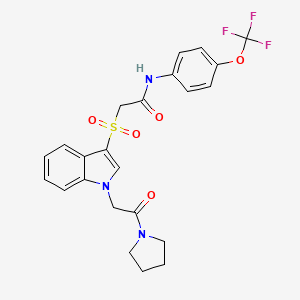
![2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2860400.png)
![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)
![N-cyclohexyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2860404.png)
![3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine](/img/structure/B2860406.png)